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2-Amino-2-(2,5-dichlorophenyl)acetamide

Cat. No.: B13687748
M. Wt: 219.06 g/mol
InChI Key: TULYKSUSTMHRKE-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Substituted Acetamide (B32628) Chemistry

Substituted acetamides represent a vast and significant class of organic compounds with a wide array of applications, particularly in pharmacology. The acetamide functional group is a common feature in many pharmaceutical agents, contributing to their biological activity and pharmacokinetic properties. The introduction of various substituents onto the acetamide scaffold allows for the fine-tuning of these properties.

Theoretical Frameworks for Understanding Amide Functionality and Aromatic Substitution Effects

The chemical behavior and biological activity of 2-Amino-2-(2,5-dichlorophenyl)acetamide can be understood through fundamental theoretical frameworks. The amide functional group is characterized by resonance, which imparts planarity and a significant dipole moment to the amide bond. This resonance stabilization affects the reactivity of the carbonyl group and the basicity of the nitrogen atom.

Furthermore, the presence of two chlorine atoms on the phenyl ring significantly influences the electronic properties of the molecule. Chlorine is an electronegative atom that exerts a deactivating, ortho-, para-directing effect on the aromatic ring in electrophilic aromatic substitution reactions. These electronic effects can modulate the molecule's interaction with biological targets and influence its metabolic stability. The study of related compounds, such as 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide, through techniques like X-ray crystallography, provides valuable insights into the conformational effects of such substitutions.

Overview of Principal Research Trajectories and Scholarly Significance

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural components suggest several potential research avenues.

One promising area is the investigation of its potential as a central nervous system (CNS) agent. Numerous studies have demonstrated that substituted phenylacetamides possess anticonvulsant properties. For example, a range of N-phenylacetamide derivatives have been synthesized and evaluated for their efficacy in animal models of epilepsy. The dichlorophenyl moiety in this compound could be a key determinant of such activity.

Another potential research trajectory lies in the field of virology. The structural similarity to other dichlorinated aromatic compounds that have been investigated as antiviral agents suggests that this compound could be explored for its activity against various viruses. For instance, derivatives of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide have been identified as potential inhibitors of Hepatitis B Virus (HBV) capsid assembly.

The scholarly significance of studying this compound lies in its potential to contribute to the development of new therapeutic agents. A systematic investigation of its synthesis, characterization, and biological activity would provide valuable data for structure-activity relationship (SAR) studies, aiding in the rational design of more potent and selective drug candidates.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C8H8Cl2N2O evitachem.com
Molecular Weight 219.06 g/mol evitachem.com
Appearance Typically a solidN/A
Melting Point Not available for this specific compound. A related compound, N-(2-Amino-4,5-dichlorophenyl)acetamide, has a melting point of 155-162 °C. nih.govN/A
Solubility The hydrochloride salt is expected to have enhanced water solubility. nih.govN/A

Synthesis of this compound

A potential synthetic route for this compound involves a two-step process:

Amidation: Reaction of 2,5-dichloroaniline (B50420) with chloroacetyl chloride to form the N-(2,5-dichlorophenyl)-2-chloroacetamide intermediate.

Amination: Subsequent treatment of the intermediate with ammonia (B1221849) to introduce the amino group, yielding the final product. nih.gov

This synthetic approach is a common and effective method for the preparation of α-amino amides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2N2O B13687748 2-Amino-2-(2,5-dichlorophenyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2-amino-2-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C8H8Cl2N2O/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

TULYKSUSTMHRKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)N)N)Cl

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Route Development

Established Synthetic Pathways for 2-Amino-2-(2,5-dichlorophenyl)acetamide

The synthesis of this compound can be approached through several established routes, primarily relying on classical reactions and, more recently, on the efficiency of multi-component strategies.

Classical Nucleophilic Acyl Substitution Reactions

A foundational and widely utilized method for the synthesis of this compound involves a two-step process rooted in classical nucleophilic acyl substitution. This pathway commences with the formation of an α-haloacetamide intermediate, followed by amination.

The initial step involves the acylation of 2,5-dichloroaniline (B50420) with a 2-haloacetyl halide, typically 2-chloroacetyl chloride, to yield 2-chloro-N-(2,5-dichlorophenyl)acetamide. This reaction is a standard nucleophilic acyl substitution where the amino group of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The subsequent and crucial step is the nucleophilic substitution of the chlorine atom in the 2-chloro-N-(2,5-dichlorophenyl)acetamide with an amino group. This is typically achieved by reacting the intermediate with ammonia (B1221849) or a protected form of ammonia, followed by deprotection. The use of ammonia itself can sometimes lead to side products, thus protected ammonia equivalents are often preferred for cleaner reactions and higher yields.

Representative Reaction Scheme:

Reactant 1Reactant 2IntermediateFinal Product
2,5-dichloroanilineChloroacetyl chloride2-chloro-N-(2,5-dichlorophenyl)acetamideThis compound

Multi-component Reactions Incorporating the Acetamide (B32628) Moiety

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. For the synthesis of α-amino amides like this compound, the Ugi and Passerini reactions are particularly relevant.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. beilstein-journals.org A plausible Ugi reaction for the target molecule would involve the combination of 2,5-dichlorobenzaldehyde (B1346813), an amine (such as ammonia or a protected equivalent), an isocyanide, and a carboxylic acid. The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate to form an α-adduct that rearranges to the final product. beilstein-journals.org

The Passerini three-component reaction , another cornerstone of MCR chemistry, could also be adapted. This reaction typically involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. organic-chemistry.org While not directly yielding an α-amino amide, modifications of the Passerini reaction or post-reaction transformations could potentially lead to the desired product.

Exploration of Alternative Synthetic Strategies

Alternative synthetic strategies for this compound often focus on the construction of the α-amino acid core, which can then be amidated. One such classical approach is the Strecker synthesis . This method involves the reaction of an aldehyde (2,5-dichlorobenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile to the corresponding α-amino acid. wikipedia.org The amino acid can then be converted to the target acetamide through standard amidation procedures.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

The efficiency of any synthetic pathway is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reactant stoichiometry is crucial for maximizing the yield and purity of this compound.

For the classical nucleophilic acyl substitution pathway, the choice of base and solvent in both the acylation and amination steps is critical. A non-nucleophilic organic base is often preferred in the acylation step to avoid competition with the aniline nucleophile. In the amination step, the concentration of ammonia and the reaction temperature must be carefully controlled to minimize the formation of over-alkylated byproducts.

In multi-component reactions, the solvent polarity can significantly influence the reaction rate and outcome. beilstein-journals.org For the Ugi reaction, polar protic solvents like methanol (B129727) or ethanol (B145695) are often favored. beilstein-journals.org The concentration of the reactants is also a key parameter, with higher concentrations generally leading to faster reaction times.

Table of Optimized Parameters for a Hypothetical Ugi Reaction:

ParameterConditionRationale
SolventMethanolPolar protic solvent, favors imine formation and subsequent steps.
TemperatureRoom TemperatureMild conditions often suffice for Ugi reactions, minimizing side reactions.
Reactant Ratio1:1:1:1Equimolar ratios are typically used to maximize atom economy.
Concentration0.5 - 1.0 MHigher concentrations can accelerate the reaction rate.

Stereoselective and Enantioselective Synthesis Approaches

The this compound molecule contains a stereocenter at the α-carbon. The development of stereoselective and enantioselective synthetic methods is therefore of significant interest for accessing enantiomerically pure forms of the compound.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis provides a powerful means to introduce chirality with high enantioselectivity, using only a small amount of a chiral catalyst.

Asymmetric Hydrogenation: A potential route to enantiomerically enriched this compound involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, an N-acylated enamine derived from 2-acetamido-2-(2,5-dichlorophenyl)acrylic acid could be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). This would directly establish the chiral center with the desired amino and acetamide functionalities.

Enzymatic Resolution: Another effective method for obtaining enantiomerically pure compounds is through enzymatic resolution of a racemic mixture. Racemic this compound could be subjected to a hydrolase enzyme that selectively acylates or deacylates one enantiomer, allowing for the separation of the two. For example, a lipase (B570770) could be used to selectively acylate the amino group of one enantiomer in the presence of an acyl donor, leaving the other enantiomer unreacted.

Table of Chiral Catalysts for Asymmetric Hydrogenation:

Catalyst SystemLigand TypeExpected Enantioselectivity (ee)
[Rh(COD)2]BF4 / (R)-BINAPChiral Diphosphine>95%
RuCl2(R)-BINAPnChiral Diphosphine>90%
Ir(COD)Cl]2 / (R,R)-f-BinaphaneChiral DiphosphineHigh

Chemoenzymatic Synthesis of Enantiopure Intermediates

The development of stereoselective enzymatic processes is crucial for the production of enantiomerically pure pharmaceutical intermediates. Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, offer significant advantages in terms of selectivity, efficiency, and sustainability. For the synthesis of enantiopure this compound, a key strategy involves the kinetic resolution of a racemic mixture of the corresponding amino amide or a precursor.

Dynamic Kinetic Resolution (DKR) of Racemic this compound:

A promising chemoenzymatic approach is the dynamic kinetic resolution (DKR) of the racemic this compound. This process typically employs an aminopeptidase (B13392206) or an amidase that selectively hydrolyzes one enantiomer of the racemic amide to the corresponding amino acid, leaving the other enantiomer unreacted and in high enantiomeric excess. The in situ racemization of the unreacted amide allows for a theoretical yield of 100% for the desired enantiomer.

The key components of this process include:

A stereoselective enzyme: An aminopeptidase or amidase that exhibits high enantioselectivity towards one of the enantiomers of this compound.

A racemization catalyst: A catalyst that facilitates the continuous racemization of the slower-reacting enantiomer of the starting amide.

The enzymatic hydrolysis of the L-amino acid amide to the corresponding L-amino acid by an L-aminopeptidase, coupled with the racemization of the remaining D-amino acid amide, can lead to the efficient production of the D-amino acid. Conversely, using a D-aminopeptidase would yield the L-amino acid.

Enzyme ClassSubstrateProduct 1 (Enantiopure)Product 2Principle
AminopeptidaseRacemic this compound(R)- or (S)-2-Amino-2-(2,5-dichlorophenyl)acetamide(S)- or (R)-2-Amino-2-(2,5-dichlorophenyl)acetic acidEnantioselective hydrolysis
AmidaseRacemic this compound(R)- or (S)-2-Amino-2-(2,5-dichlorophenyl)acetamide(S)- or (R)-2-Amino-2-(2,5-dichlorophenyl)acetic acidEnantioselective hydrolysis

Preparation of Precursor Intermediates and Advanced Synthons for Downstream Derivatization

The efficient synthesis of the target compound relies heavily on the availability of key precursor intermediates and advanced synthons. For this compound, a critical precursor is the corresponding α-amino acid, 2-amino-2-(2,5-dichlorophenyl)acetic acid, or its nitrile or hydantoin (B18101) derivatives. These intermediates can be synthesized from readily available starting materials like 2,5-dichlorobenzaldehyde.

Synthesis of 2,5-Dichlorobenzaldehyde:

A common starting material for the synthesis of the desired phenylacetamide is 2,5-dichlorobenzaldehyde. This can be prepared through various established methods, including the oxidation of the corresponding benzyl (B1604629) alcohol.

Strecker Synthesis of 2-Amino-2-(2,5-dichlorophenyl)acetonitrile:

The Strecker synthesis is a well-established method for the synthesis of α-amino acids from aldehydes or ketones. orientjchem.orgnih.govnih.gov In this case, 2,5-dichlorobenzaldehyde can be reacted with ammonia and a cyanide source (e.g., potassium cyanide) to form the intermediate α-aminonitrile, 2-amino-2-(2,5-dichlorophenyl)acetonitrile. orientjchem.orgnih.gov This aminonitrile is a versatile synthon that can be further elaborated.

The reaction proceeds in two main stages:

Formation of an imine from the reaction of 2,5-dichlorobenzaldehyde with ammonia. orientjchem.org

Nucleophilic addition of a cyanide ion to the imine to form the α-aminonitrile. orientjchem.org

Bucherer-Bergs Reaction for the Synthesis of 5-(2,5-Dichlorophenyl)hydantoin:

Another classical method for the synthesis of α-amino acids is through the Bucherer-Bergs reaction, which produces a hydantoin intermediate. chemrxiv.orgdiva-portal.orgthieme-connect.de This multicomponent reaction involves treating an aldehyde or ketone with ammonium (B1175870) carbonate and an alkali metal cyanide. chemrxiv.orgdiva-portal.org Applied to 2,5-dichlorobenzaldehyde, this reaction yields 5-(2,5-dichlorophenyl)hydantoin.

This hydantoin serves as a stable, crystalline intermediate that can be isolated and subsequently hydrolyzed to the desired α-amino acid, 2-amino-2-(2,5-dichlorophenyl)acetic acid. researchgate.net

Conversion of Intermediates to the Final Amide:

The α-aminonitrile obtained from the Strecker synthesis can be converted to the corresponding amide, this compound, through controlled hydrolysis. Similarly, the α-amino acid obtained from the hydrolysis of the hydantoin from the Bucherer-Bergs reaction can be amidated to yield the final product.

Precursor Synthesis MethodStarting MaterialKey IntermediateFinal Product Precursor
Strecker Synthesis2,5-Dichlorobenzaldehyde2-Amino-2-(2,5-dichlorophenyl)acetonitrile2-Amino-2-(2,5-dichlorophenyl)acetic acid or this compound
Bucherer-Bergs Reaction2,5-Dichlorobenzaldehyde5-(2,5-Dichlorophenyl)hydantoin2-Amino-2-(2,5-dichlorophenyl)acetic acid

Elucidation of Molecular and Supramolecular Architectures

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy offers a powerful, non-destructive lens to examine molecular features. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide complementary information, enabling a comprehensive characterization of the compound's chemical identity and structural nuances.

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 2-Amino-2-(2,5-dichlorophenyl)acetamide is predicted to exhibit distinct signals corresponding to the aromatic protons of the dichlorophenyl ring, the aliphatic methine proton, and the protons of the amino and amide groups.

The 2,5-disubstituted aromatic ring gives rise to a characteristic splitting pattern for the three remaining protons. The proton at position 6 (H-6), situated between two chlorine atoms, is expected to appear as a doublet. The H-4 proton, ortho to one chlorine and meta to the other, would likely resonate as a doublet of doublets. The H-3 proton, adjacent to the acetamide (B32628) substituent, is predicted to be a doublet.

The aliphatic region is simpler, featuring a singlet for the methine proton (α-CH). The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) groups are expected to appear as two distinct broad singlets, which would be exchangeable upon addition of D₂O. Based on data from analogous structures, the chemical shifts can be estimated as follows. znaturforsch.comuni-tuebingen.dechemicalbook.com

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Amide (-CONH₂)7.5 - 8.5Broad Singlet (2H)Exchangeable with D₂O
Aromatic (H-6)~7.4Doublet (d)
Aromatic (H-4)~7.3Doublet of Doublets (dd)
Aromatic (H-3)~7.2Doublet (d)
Methine (α-CH)~5.0Singlet (s)
Amine (-NH₂)2.0 - 3.0Broad Singlet (2H)Exchangeable with D₂O

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbonyl carbon of the amide group is anticipated to resonate at the lowest field, typically in the range of 170-175 ppm. The six carbons of the dichlorophenyl ring would appear in the aromatic region (120-140 ppm), with the two carbons directly bonded to the electronegative chlorine atoms (C-2 and C-5) showing distinct shifts. The carbon attached to the acetamide side chain (C-1) would also be clearly identifiable. The aliphatic methine carbon (α-C), bonded to an amino group and the aromatic ring, is predicted to appear in the 50-60 ppm range. uni-tuebingen.deudel.edu

Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 175
Aromatic (C-1)~140
Aromatic (C-2, C-5)130 - 135
Aromatic (C-3, C-4, C-6)125 - 130
Methine (α-C)50 - 60

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It would correlate the signals of H-3, H-4, and H-6 to their respective aromatic carbon signals (C-3, C-4, C-6) and the aliphatic α-CH proton signal to the α-C signal.

Predicted Key 2D NMR Correlations

Experiment Observed Correlation From... To... Structural Information
COSY Aromatic H-3Aromatic H-4Confirms adjacency of C3-C4
Aromatic H-4Aromatic H-6Confirms adjacency of C4-C6 (meta)
HSQC Aromatic H-3, H-4, H-6Aromatic C-3, C-4, C-6Assigns specific CH aromatic carbons
Aliphatic α-CHAliphatic α-CAssigns the methine carbon
HMBC Aliphatic α-CHCarbonyl (C=O)Connects side chain to amide
Aliphatic α-CHAromatic C-1Connects side chain to phenyl ring
Aromatic H-3Aromatic C-1, C-2, C-5Confirms ring structure

NMR spectroscopy is a definitive method for distinguishing between constitutional isomers. The ¹H NMR spectrum is particularly sensitive to the substitution pattern on the aromatic ring. For example, a regioisomer such as 2-Amino-2-(2,4-dichlorophenyl)acetamide would produce a different set of three aromatic proton signals with unique chemical shifts and coupling constants, allowing for unambiguous differentiation from the 2,5-dichloro isomer. znaturforsch.com Similarly, a 3,5-dichloro isomer would exhibit a more symmetrical pattern.

The potential for tautomerism in the amide group (amide-imidic acid tautomerism) can also be investigated. The overwhelming prevalence of the amide tautomer is expected. The existence of a minor imidic acid tautomer would be indicated by the appearance of a distinct O-H proton signal and the replacement of a C=O carbon signal with a C=N signal in the ¹³C spectrum, neither of which is anticipated under standard analytical conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. High-frequency bands between 3200 and 3400 cm⁻¹ would correspond to the N-H stretching vibrations of both the primary amine and primary amide groups. A strong, sharp absorption band, known as the Amide I band, is expected in the 1650-1680 cm⁻¹ region, which is characteristic of the C=O stretching vibration. The N-H bending vibration of the amide (Amide II band) typically appears around 1600-1640 cm⁻¹. Other significant bands include those for aromatic C=C stretching in the 1450-1600 cm⁻¹ range and strong C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹). esisresearch.orgrsc.orgnih.gov

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H StretchAmine (-NH₂) and Amide (-CONH₂)
3100 - 3000C-H StretchAromatic
1680 - 1650C=O Stretch (Amide I)Amide
1640 - 1600N-H Bend (Amide II)Amide
1600 - 1450C=C StretchAromatic Ring
800 - 600C-Cl StretchAryl Halide

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The vibrational frequencies of the molecule's chemical bonds provide a unique spectral fingerprint. The key functional groups—the primary amine (-NH₂), the amide (-CONH₂), and the dichlorinated aromatic ring—are expected to exhibit characteristic absorption bands.

The primary amine group typically shows symmetric and asymmetric N-H stretching vibrations. researchgate.net For the amide group, the carbonyl (C=O) stretching vibration is one of the most intense bands in the spectrum, while N-H stretching and bending vibrations also provide significant information. nist.gov The presence of intermolecular hydrogen bonding, particularly involving the amine and amide N-H protons and the carbonyl oxygen, can cause broadening and shifting of these bands to lower wavenumbers. researchgate.net The dichlorophenyl group will present characteristic C-H and C=C stretching bands for the aromatic ring, as well as C-Cl stretching vibrations at lower frequencies. researchgate.net

Expected FT-IR Vibrational Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Notes
Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂) 3400-3250 Often appears as two distinct peaks. Broadening suggests H-bonding.
Asymmetric & Symmetric N-H Stretch Amide (-CONH₂) 3350-3180 Position influenced by hydrogen bonding.
C-H Stretch (Aromatic) Phenyl Ring 3100-3000 Typically weak to medium intensity.
C=O Stretch (Amide I band) Amide (-CONH₂) ~1680-1640 Very strong and characteristic peak.
N-H Bend (Amine Scissoring) Primary Amine (-NH₂) 1650-1580 Can overlap with the Amide I band.
N-H Bend (Amide II band) Amide (-CONH₂) 1640-1550 Results from a mix of N-H bending and C-N stretching.
C=C Stretch (Aromatic) Phenyl Ring 1600-1450 Multiple bands are expected.
Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complementary technique to FT-IR, providing information on the vibrational modes of molecules. wikipedia.org It relies on changes in molecular polarizability, making it particularly sensitive to non-polar, symmetric bonds and skeletal vibrations of the aromatic ring, which may be weak or absent in the IR spectrum. scirp.orghoriba.com

For this compound, Raman spectroscopy is expected to provide a clear fingerprint of the dichlorophenyl ring structure. renishaw.com The symmetric "breathing" mode of the aromatic ring, along with other C=C stretching and ring deformation modes, should yield strong and sharp signals. nih.gov Vibrations involving the C-Cl bonds are also readily detectable. While polar groups like C=O and N-H are active in Raman scattering, they are often less intense than in FT-IR spectra, highlighting the complementary nature of the two techniques for a comprehensive vibrational analysis. scirp.org

Expected Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Notes
N-H Stretch Amine, Amide 3400-3100 Generally weak in Raman spectra.
C-H Stretch (Aromatic) Phenyl Ring 3100-3000 Medium to strong intensity.
C=O Stretch Amide (-CONH₂) ~1680-1640 Weak to medium intensity.
C=C Stretch (Aromatic) Phenyl Ring 1600-1550 Strong, characteristic bands.
Ring Breathing Mode Phenyl Ring ~1000 A sharp, intense band characteristic of the phenyl ring skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a ground state to a higher energy excited state. Molecules containing π-bonds or atoms with non-bonding electrons (n-electrons), known as chromophores, are responsible for these absorptions.

The structure of this compound contains several chromophores: the dichlorophenyl ring and the carbonyl group of the acetamide moiety. The aromatic ring is expected to give rise to intense π → π* transitions. The presence of chlorine substituents on the ring may cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted benzene. Furthermore, the non-bonding electrons on the nitrogen atoms of the amino and amide groups, and the oxygen of the carbonyl group, can undergo lower energy n → π* transitions. These transitions are typically much weaker in intensity than π → π* transitions. The solvent environment can also influence the absorption spectrum.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₈H₈Cl₂N₂O), the molecular weight of the free base is 219.06 g/mol . evitachem.com The mass spectrum is expected to show a distinctive molecular ion peak ([M]⁺˙) cluster due to the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at m/z 219, 221, and 223 with a characteristic intensity ratio.

The fragmentation of the molecular ion is influenced by the functional groups present. The presence of the amino and acetamide groups can direct fragmentation pathways. nih.govresearchgate.net Common fragmentation events for such molecules include the loss of small, stable neutral molecules or radicals.

Plausible Fragmentation Pathways and Expected Ions:

Loss of the amide group: Cleavage could lead to the loss of •CONH₂ (44 Da), resulting in a significant fragment ion.

Alpha-cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring is a likely pathway.

Fragmentation of the dichlorophenyl ring: Loss of chlorine atoms (•Cl, 35/37 Da) or hydrogen chloride (HCl, 36/38 Da) from the aromatic ring can also occur.

Expected Key Fragments in the Mass Spectrum

m/z (for ³⁵Cl) Proposed Fragment Notes
219, 221, 223 [C₈H₈Cl₂N₂O]⁺˙ Molecular ion peak cluster (M, M+2, M+4).
175, 177, 179 [M - CONH₂]⁺ Ion resulting from the loss of the primary amide group.
173, 175 [C₇H₆Cl₂N]⁺ Fragment from cleavage adjacent to the aromatic ring.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Packing and Intermolecular Interactions

While a specific, publicly available crystal structure for this compound was not identified, its molecular structure allows for strong predictions regarding its solid-state arrangement. The molecule possesses multiple functional groups capable of engaging in significant intermolecular interactions, including hydrogen bond donors (the -NH₂ and amide -NH₂ groups) and hydrogen bond acceptors (the amide C=O group).

Analysis of N-H···O Hydrogen Bonding Networks and Crystal Lattice Formation

The formation of a stable crystal lattice for this compound would be heavily reliant on hydrogen bonding. The primary amine and the amide N-H groups are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.net

It is anticipated that the most significant interaction would be the N-H···O hydrogen bond between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule. This type of interaction is a classic feature in the crystal structures of primary amides and peptides, often leading to the formation of extended chains or dimeric motifs. nih.gov Furthermore, the primary amine (-NH₂) group offers additional protons for hydrogen bonding, potentially linking these primary chains into more complex two-dimensional sheets or three-dimensional networks. These extensive hydrogen-bonding networks are fundamental to the formation and thermodynamic stability of the crystal lattice.

Advanced Chiroptical Characterization for Enantiopure Forms

The presence of a chiral center at the alpha-carbon (the carbon atom adjacent to the amide carbonyl group) in this compound means that it can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for characterizing these enantiopure forms and determining their absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of amino acids and their derivatives. The sign and magnitude of the Cotton effect, which is the characteristic peak or trough in a CD spectrum, are directly related to the stereochemistry of the molecule.

For α-amino acids, the electronic transitions of the carboxyl or amide chromophore are often sensitive to the stereochemistry at the α-carbon. In many cases, a positive Cotton effect in the region of 200-210 nm is indicative of an L-configuration. rsc.org While specific CD data for this compound is not available, general principles suggest that its enantiomers would exhibit mirror-image CD spectra. The precise wavelength and intensity of the Cotton effect would be influenced by the electronic properties of the 2,5-dichlorophenyl group and the amide chromophore. Computational methods, in conjunction with experimental measurements on a synthesized enantiopure sample, would be required for an unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum provides information about the stereochemistry of a chiral molecule and is complementary to CD spectroscopy. The two phenomena are mathematically related through the Kronig-Kramers transforms. wikipedia.org

An ORD curve typically shows a plain curve at wavelengths far from an absorption band and exhibits anomalous dispersion, known as a Cotton effect, in the region of an absorption band. The shape of the Cotton effect curve in ORD is directly related to the sign of the Cotton effect in the corresponding CD spectrum. Therefore, ORD can also be used to establish the absolute configuration of chiral molecules like the enantiomers of this compound. wikipedia.org The analysis of the ORD spectrum would involve identifying the Cotton effect associated with the electronic transitions of the chromophores within the molecule and relating its sign to the spatial arrangement of the substituents around the chiral center.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For 2-Amino-2-(2,5-dichlorophenyl)acetamide, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311G(d,p), are utilized to determine its ground state geometry and various electronic properties. nih.govnih.govmdpi.com These calculations provide a detailed picture of the molecule's energetic and reactive characteristics.

The first step in computational analysis is geometry optimization, a process that calculates the lowest energy arrangement of atoms in the molecule. mdpi.com This optimized structure corresponds to the most stable conformation of this compound in the gaseous phase. The process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. nih.gov Second, it predicts the molecule's infrared and Raman vibrational spectra, which can be compared with experimental data for validation. researchgate.net

Table 1: Predicted Structural Parameters for this compound

This table presents typical bond lengths and angles expected from DFT calculations for the key structural motifs in the molecule. Actual values would be obtained from a specific computational output.

Parameter Bond/Angle Predicted Value (Å or °)
Bond Lengths C=O ~1.23 Å
C-N (amide) ~1.36 Å
C-C (phenyl) ~1.39 Å
C-Cl ~1.74 Å
C-N (amino) ~1.46 Å
Bond Angles O=C-N ~123°
C-N-H (amide) ~120°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commalayajournal.org

Table 2: Key Quantum Chemical Descriptors from FMO Analysis

This table outlines important reactivity descriptors derived from HOMO and LUMO energies.

Descriptor Formula Significance
HOMO Energy (EHOMO) - Represents electron-donating ability.
LUMO Energy (ELUMO) - Represents electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular interactions, and the delocalization of electron density within the molecule. nih.govresearchgate.net This method examines interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization, also known as hyperconjugation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map uses a color scale to represent electrostatic potential.

Red regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. In this compound, these would be centered on the carbonyl oxygen and the nitrogen of the amino group. nih.govmdpi.com

Blue regions indicate positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide and amino hydrogens. malayajournal.org

Green regions represent neutral potential.

The MEP map provides a clear, intuitive guide to the molecule's reactive behavior and intermolecular interaction patterns. malayajournal.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the possible rotations around its single bonds. Conformational analysis is used to explore these different spatial arrangements (conformers) and their relative energies. researchgate.net By systematically rotating key dihedral angles—such as those defining the orientation of the dichlorophenyl ring relative to the acetamide (B32628) backbone—a potential energy surface (PES) can be generated. researchgate.net

This map reveals the energy landscape of the molecule, identifying low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net For similar substituted acetanilides, studies have shown that the conformation of the N-H bond relative to substituents on the aromatic ring is a critical factor in determining the most stable structure. nih.govnih.gov

Prediction and Refinement of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data. As mentioned, DFT calculations can generate theoretical vibrational (IR and Raman) spectra. researchgate.net By comparing the calculated vibrational frequencies and intensities with experimental spectra, a detailed assignment of the spectral bands to specific molecular motions (e.g., N-H stretching, C=O stretching, phenyl ring vibrations) can be achieved. researchgate.net Calculated frequencies are often uniformly scaled to correct for systematic errors inherent in the computational method and to achieve better agreement with experimental results. researchgate.net

Chemical Reactivity and Derivatization Strategies

Reactions at the 2-Amino Group

The primary amino group is a key site of nucleophilicity in the molecule, making it susceptible to reactions with various electrophiles. This reactivity allows for straightforward modifications such as acylation, alkylation, and condensation to form imines and heterocyclic structures.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine facilitates reactions with acylating and alkylating agents. lumenlearning.comlibretexts.org

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the amino nitrogen, forming a secondary amide. Common acylating agents include acyl chlorides and acid anhydrides, which react readily with the amine, often at room temperature. chemrevise.orgchemrevise.orgsimply.science These reactions are typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). simply.science The resulting N-acylated derivatives exhibit altered polarity and hydrogen bonding capabilities. Chemoselective acylation of amines can be achieved even in aqueous media using various anhydrides. researchgate.net

Alkylation: The amino group can also undergo nucleophilic attack on alkyl halides in a nucleophilic substitution reaction, leading to the formation of secondary and tertiary amines. wikipedia.org Controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, potentially leading to polyalkylation. wikipedia.org However, selective mono-alkylation can be achieved under controlled conditions. rsc.orgnih.gov

Reaction TypeReagentProduct StructureProduct Name
AcylationAcetyl Chloride (CH₃COCl)N-acetyl derivative structureN-[1-(2,5-dichlorophenyl)-2-amino-2-oxoethyl]acetamide
AcylationAcetic Anhydride ((CH₃CO)₂O)N-acetyl derivative structureN-[1-(2,5-dichlorophenyl)-2-amino-2-oxoethyl]acetamide
AlkylationMethyl Iodide (CH₃I)N-methyl derivative structure2-(Methylamino)-2-(2,5-dichlorophenyl)acetamide
AlkylationBenzyl (B1604629) Bromide (C₆H₅CH₂Br)N-benzyl derivative structure2-(Benzylamino)-2-(2,5-dichlorophenyl)acetamide

Formation of Imines and Heterocyclic Condensation Products

Imine Formation: The primary amino group of 2-Amino-2-(2,5-dichlorophenyl)acetamide can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orgjove.com This reaction is typically catalyzed by mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netchemistrysteps.comlibretexts.org The formation of the C=N double bond is reversible and can be driven to completion by removing water from the reaction mixture. libretexts.orglibretexts.org

Heterocyclic Condensation: The bifunctional nature of the molecule, containing both an amino group and an amide, makes it a valuable synthon for the creation of various heterocyclic systems. ekb.egtubitak.gov.trresearchgate.net For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazine (B50134) derivatives, while condensation with other appropriate reagents can yield imidazoles, thiazoles, or other complex ring structures. researchgate.netrdd.edu.iq

Reactant(s)Product TypeResulting Heterocycle (Example)
BenzaldehydeImine (Schiff Base)N/A (Acyclic)
AcetoneImine (Schiff Base)N/A (Acyclic)
Glyoxal (a 1,2-dicarbonyl)Heterocyclic CondensationPyrazine
2-Halo-ketone followed by cyclizationHeterocyclic CondensationImidazole

Transformations Involving the Acetamide (B32628) Carbonyl Functionality

The acetamide portion of the molecule contains a carbonyl group that can undergo hydrolysis, reduction, and oxidative transformations, providing further pathways for derivatization.

Hydrolysis Mechanisms and Stability in Diverse Chemical Environments

The amide bond is known for its high stability due to resonance delocalization of the nitrogen's lone pair of electrons. nih.govsolubilityofthings.com Consequently, its hydrolysis requires harsh conditions, such as prolonged heating in strongly acidic or basic aqueous solutions. byjus.comnih.govmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. solubilityofthings.commasterorganicchemistry.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comyoutube.com Subsequent proton transfers lead to the elimination of ammonia (B1221849) (which is protonated to ammonium (B1175870) under the acidic conditions), yielding 2-amino-2-(2,5-dichlorophenyl)acetic acid. The reaction is essentially irreversible because the resulting amine is protonated and no longer nucleophilic. masterorganicchemistry.comyoutube.com

Base-Promoted Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step. libretexts.orgchemistrysteps.com This is followed by the elimination of an amide anion, which is a very poor leaving group, making this step unfavorable. chemistrysteps.com However, the reaction is driven forward by an irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ammonia. youtube.comlibretexts.org

ConditionReactivity/StabilityProducts
Neutral (pH ~7)Highly Stable, resistant to hydrolysisNo reaction
Strongly Acidic (e.g., HCl, H₂SO₄, heat)Hydrolysis occurs2-Amino-2-(2,5-dichlorophenyl)acetic acid and Ammonium salt
Strongly Basic (e.g., NaOH, KOH, heat)Hydrolysis occursSodium 2-amino-2-(2,5-dichlorophenyl)acetate and Ammonia
Mildly Acidic/BasicGenerally stable, hydrolysis is very slowNegligible reaction

Reduction and Oxidative Transformations

Reduction: The amide carbonyl group is less reactive towards reduction than ketones or esters. Therefore, strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for its transformation. nih.govlibretexts.org The reduction of a primary amide with LiAlH₄ typically converts the carbonyl group into a methylene (B1212753) group (-CH₂-), yielding a primary amine. masterorganicchemistry.comchemistrysteps.com In the case of this compound, this reaction would produce 1-(2,5-dichlorophenyl)ethane-1,2-diamine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an intermediate iminium ion, which is then rapidly reduced by another hydride equivalent.

Oxidative Transformations: Direct oxidation of the acetamide carbonyl group is not a common transformation. However, the benzylic carbon (the carbon atom attached to both the phenyl ring and the amino group) is a potential site for oxidative reactions under specific conditions, although this may lead to degradation of the molecule.

Reaction TypeReagentProduct StructureProduct Name
ReductionLithium Aluminum Hydride (LiAlH₄)Diamine product structure1-(2,5-dichlorophenyl)ethane-1,2-diamine
OxidationStrong Oxidizing Agents (e.g., KMnO₄)Potential cleavage productsPotential for ring oxidation or side-chain cleavage

Electrophilic and Nucleophilic Aromatic Substitutions on the 2,5-Dichlorophenyl Ring

The reactivity of the aromatic ring is influenced by the directing effects of its three substituents: two chlorine atoms and the aminoacetamide side chain. savemyexams.com

Electrophilic Aromatic Substitution (EAS): The two chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect (-I), but they are ortho-, para-directors because of their electron-donating resonance effect (+M). youtube.comdoubtnut.com The aminoacetamide group, -CH(NH₂)CONH₂, is generally considered a deactivating group due to the electron-withdrawing nature of the amide carbonyl. organicchemistrytutor.com The combined influence of these groups makes the ring less reactive towards electrophiles than benzene. The directing effects are as follows:

The chlorine at C2 directs to positions 4 and 6.

The chlorine at C5 directs to positions 4 and 6.

The deactivating side chain at C1 would primarily direct to positions 3 and 5.

Given that both chlorine atoms strongly direct towards the C4 and C6 positions, these are the most probable sites for electrophilic attack in reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally unfavorable on the 2,5-dichlorophenyl ring of this molecule. wikipedia.orgmasterorganicchemistry.com SNAr reactions require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halogen) to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.org The aminoacetamide group is not a sufficiently strong electron-withdrawing group to activate the ring for SNAr. Therefore, substituting the chlorine atoms would necessitate extremely harsh reaction conditions (high temperature and pressure) or a different reaction mechanism. acs.orgshaalaa.com

Reaction TypeReagent/ConditionsPredicted Major Product(s)
Electrophilic: NitrationHNO₃ / H₂SO₄2-Amino-2-(4-nitro-2,5-dichlorophenyl)acetamide
Electrophilic: BrominationBr₂ / FeBr₃2-Amino-2-(4-bromo-2,5-dichlorophenyl)acetamide
Nucleophilic (SNAr)NaOH, high temp/pressureLow reactivity, potential for substitution at C2 or C5

Exploration of Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are powerful tools in synthetic organic chemistry for the construction of heterocyclic ring systems. For this compound, such reactions would typically require prior derivatization, specifically N-acylation of the primary amino group, to introduce a suitable electrophilic partner for the aromatic ring to attack. Two classical named reactions provide a framework for predicting the potential cyclization pathways: the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Type Cyclization

The Bischler-Napieralski reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent, which is often a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org For the substrate , this would first involve the acylation of the primary amino group of this compound to form an N-acyl derivative.

The generalized reaction sequence would be as follows:

N-Acylation: The primary amino group of this compound is reacted with an acylating agent (e.g., an acid chloride or anhydride) to form the corresponding N-acyl-2-amino-2-(2,5-dichlorophenyl)acetamide.

Cyclization: The N-acyl derivative is then treated with a dehydrating agent. This promotes an intramolecular electrophilic aromatic substitution, where the dichlorophenyl ring acts as the nucleophile, attacking an electrophilic intermediate generated from the amide. nrochemistry.com

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring would likely decrease its nucleophilicity, making the cyclization step more challenging compared to substrates with electron-donating groups. nrochemistry.com Consequently, more forcing reaction conditions, such as higher temperatures and stronger dehydrating agents, might be necessary to achieve cyclization. wikipedia.org

A hypothetical reaction scheme is presented below: Step 1: N-Acylation this compound + RCOCl → N-(1-(2,5-dichlorophenyl)-2-amino-2-oxoethyl)acetamide

Step 2: Bischler-Napieralski Cyclization N-(1-(2,5-dichlorophenyl)-2-amino-2-oxoethyl)acetamide + POCl₃ → Dihydroisoquinoline derivative

Pictet-Spengler Type Cyclization

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org To make this compound a suitable substrate for a Pictet-Spengler type reaction, it would first need to be N-alkylated or N-benzylated and then condensed with a carbonyl compound. A more direct approach would be an N-acyliminium ion variation of the Pictet-Spengler reaction.

In this variation, an N-acyl derivative of the primary amine would be reacted with an aldehyde to form an N-acyliminium ion intermediate. This intermediate is a potent electrophile that can be attacked by the aromatic ring. wikipedia.org The N-acyliminium ion Pictet-Spengler reaction often proceeds under milder conditions than the traditional Bischler-Napieralski reaction and can be effective even with less nucleophilic aromatic rings. chemeurope.com

A plausible reaction sequence is as follows:

N-Acylation: Similar to the Bischler-Napieralski pathway, the primary amine is first acylated.

Condensation and Cyclization: The N-acyl derivative is then reacted with an aldehyde in the presence of an acid catalyst to generate an N-acyliminium ion, which subsequently undergoes intramolecular cyclization.

The success of these hypothetical cyclization strategies would be highly dependent on the specific reaction conditions and the nature of the acyl group introduced. A summary of potential conditions based on analogous reactions is provided in the table below.

Cyclization Strategy Key Reagents Typical Conditions Potential Product
Bischler-Napieralski POCl₃, P₂O₅ Refluxing in an inert solvent (e.g., toluene, acetonitrile) 3,4-Dihydroisoquinoline derivative
Pictet-Spengler (N-acyliminium) Aldehyde, Lewis or Brønsted acid Mild to moderate temperatures in a suitable solvent Tetrahydroisoquinoline derivative

Kinetic and Mechanistic Studies of Key Chemical Transformations

Mechanism of Bischler-Napieralski Reaction

Two primary mechanisms are generally considered for the Bischler-Napieralski reaction. wikipedia.org

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, followed by cyclization and then elimination to form the imine.

Mechanism II: Proposes the formation of a highly electrophilic nitrilium ion intermediate prior to the intramolecular aromatic substitution. nrochemistry.comorganic-chemistry.org

The prevailing mechanism can be influenced by the specific reaction conditions. wikipedia.org For a substrate with an electron-deficient aromatic ring, like the 2,5-dichlorophenyl group, the formation of a more reactive electrophile, such as the nitrilium ion, would likely be necessary to drive the reaction forward. A key step in the mechanism is the intramolecular electrophilic attack on the aromatic ring, which would be the rate-determining step. The presence of two deactivating chloro substituents would slow this step down considerably.

Mechanism of the Pictet-Spengler Reaction

The mechanism of the Pictet-Spengler reaction proceeds through the following key steps: nrochemistry.comnih.gov

Formation of a Schiff base (imine) from the reaction of the amine with a carbonyl compound.

Protonation of the imine under acidic conditions to form a highly electrophilic iminium ion.

Intramolecular attack of the electron-rich aromatic ring on the iminium ion. This is typically a 6-endo-trig cyclization. nrochemistry.com

Rearomatization of the ring system through the loss of a proton to yield the final tetrahydroisoquinoline product.

In the context of an N-acyliminium ion variant, the acylated amine reacts with the aldehyde to form the N-acyliminium ion directly, which is a more potent electrophile than the corresponding iminium ion. chemeurope.com This enhanced electrophilicity can be crucial for the cyclization of less reactive aromatic systems.

Kinetic Considerations

For both proposed cyclization reactions, the rate of reaction would be significantly influenced by several factors:

Electronic Effects: The electron-withdrawing nature of the chloro substituents on the phenyl ring would decrease its nucleophilicity and thus slow down the rate of the key electrophilic aromatic substitution step.

Steric Effects: The substitution pattern on the aromatic ring and the nature of the acyl group could introduce steric hindrance that might affect the approach of the reacting centers.

Catalyst/Reagent: The choice and concentration of the dehydrating agent (in the Bischler-Napieralski reaction) or the acid catalyst (in the Pictet-Spengler reaction) would have a direct impact on the reaction rate. For instance, in the Pictet-Spengler reaction, a linear relationship between the reaction rate and the acidity of the medium has been observed in some cases, suggesting that stronger acids can lead to faster reactions. depaul.edu

A hypothetical kinetic profile for these reactions would likely show second-order kinetics, with the rate being dependent on the concentrations of both the N-acylated substrate and the acid catalyst/dehydrating agent.

Factor Influence on Reaction Rate Rationale
Electron-donating groups on the aryl ring Increase Enhances the nucleophilicity of the aromatic ring.
Electron-withdrawing groups on the aryl ring Decrease Reduces the nucleophilicity of the aromatic ring.
Strength of the acid catalyst/dehydrating agent Increase Promotes the formation of the electrophilic intermediate.
Temperature Increase Provides the necessary activation energy for the cyclization step.

Molecular Interactions and Ligand Design Principles

Computational Molecular Docking Studies with Model Systems

Computational molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in elucidating the binding mode and affinity of molecules like 2-Amino-2-(2,5-dichlorophenyl)acetamide. Docking studies for acetamide (B32628) derivatives often involve preparing a three-dimensional structure of the target protein and the ligand. The process simulates the ligand's conformational flexibility and samples various orientations within the receptor's active site, scoring them based on a force field that approximates binding energy.

For instance, in studies of related acetamide-containing scaffolds, molecular docking is employed to explore the binding mode and selectivity toward specific enzymes. researchgate.netmdpi.com A typical workflow for a docking study involving this compound would involve the following steps:

Receptor Preparation: Obtaining the 3D crystal structure of a model target receptor from a database like the Protein Data Bank (PDB). This step includes adding hydrogen atoms, assigning partial charges, and defining the binding pocket or active site, often by creating a grid around a co-crystallized native ligand.

Ligand Preparation: Generating a low-energy 3D conformation of this compound. This involves defining rotatable bonds to allow for conformational flexibility during the docking simulation.

Docking Simulation: Using software to systematically place the ligand into the defined active site. The program samples a vast number of potential binding poses and scores each one based on a scoring function that calculates the free energy of binding.

Pose Analysis: Analyzing the top-ranked poses to identify the most plausible binding mode, which is often validated by comparing it to known binding modes of similar ligands or through further simulation techniques.

These computational experiments provide critical insights into the specific interactions that stabilize the ligand-receptor complex, guiding further analysis and design efforts.

Analysis of Predicted Binding Modes and Interfacial Interactions

The stability of a ligand-receptor complex is dictated by a combination of non-covalent interactions. For this compound, the key functional groups—the primary amine, the amide, and the dichlorophenyl ring—are all poised to participate in significant interfacial interactions.

Hydrogen bonds are crucial for molecular recognition and binding specificity. The this compound molecule possesses multiple sites capable of forming hydrogen bonds, which would be critical for anchoring it within a receptor's binding pocket.

Hydrogen Bond Donors: The primary amine (-NH2) and the amide nitrogen (-NH-) can donate hydrogen atoms.

Hydrogen Bond Acceptors: The carbonyl oxygen (-C=O) of the amide group is a strong hydrogen bond acceptor.

In crystal structures of closely related compounds, such as N-(2,5-dichlorophenyl)-2,2-dichloroacetamide, molecules are linked into chains through N—H···O hydrogen bonding. nih.gov This demonstrates the strong propensity of the acetamide moiety to engage in such interactions. A computational docking study would seek to identify complementary amino acid residues (e.g., aspartate, glutamate, serine, threonine) in the receptor's active site that can form a stable hydrogen bonding network with the ligand.

Table 1: Potential Hydrogen Bond Interactions for this compound

Functional Group Type Potential Receptor Partner (Amino Acid Residue)
Primary Amine (-NH₂) Donor Asp, Glu, Ser, Thr, Main-chain Carbonyl
Amide (-NH-) Donor Asp, Glu, Ser, Thr, Main-chain Carbonyl
Amide Carbonyl (-C=O) Acceptor Asn, Gln, Ser, Thr, Arg, Lys, Main-chain Amide

Van der Waals Interactions: These are short-range attractive forces that occur between all atoms. A high degree of shape complementarity between the ligand and the binding pocket maximizes these interactions, contributing favorably to the binding energy. The dichlorophenyl group and the acetamide backbone of the molecule would need to fit snugly into a hydrophobic pocket of the receptor.

π-π Stacking Interactions: The electron-rich dichlorophenyl ring can engage in π-π stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the aromatic rings stack face-to-face or in an offset fashion, can add considerable stability to the complex. The chlorine substituents on the phenyl ring can modulate its electronic properties, potentially influencing the strength and geometry of these stacking interactions.

Enthalpic Contributions (ΔH): This term reflects the energy change from bond formation and breakage. In ligand binding, it is dominated by the formation of favorable non-covalent interactions. The formation of strong hydrogen bonds and optimized van der Waals and π-π stacking interactions results in a negative (favorable) enthalpy change.

Entropic Contributions (ΔS): This term relates to the change in the system's disorder. The association of a ligand and a receptor typically leads to a decrease in conformational freedom for both molecules, which is entropically unfavorable. However, the release of ordered water molecules from the binding site into the bulk solvent (the hydrophobic effect) can provide a large, favorable entropic contribution that often drives the binding process.

Accurately predicting binding affinity remains a significant challenge, as it requires accounting for these complex and often competing energetic factors. ddg-pharmfac.net

Quantitative Structure-Interaction Relationship (QSIR) Methodologies for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. frontiersin.org When this approach is extended to model the interactions within the binding site, it can be considered a Quantitative Structure-Interaction Relationship (QSIR) study. The goal of a QSIR model is to identify the key structural features (descriptors) that govern the strength of molecular interactions and, consequently, binding affinity. nih.gov

A hypothetical QSIR study for a series of this compound analogues would proceed as follows:

Table 2: Steps in a Typical QSIR Study

Step Description Example Descriptors for Acetamide Analogues
1. Data Set Assembly A series of structurally related compounds with experimentally measured binding affinities for a common target is compiled. A set of 2-Amino-2-(aryl)acetamide derivatives with varying substituents on the phenyl ring.
2. Descriptor Calculation Molecular descriptors, which are numerical representations of chemical structure, are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields). Steric (e.g., molar refractivity), electronic (e.g., Hammett constants, partial charges), and hydrophobic (e.g., logP) parameters.
3. Model Development Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors (independent variables) to the binding affinity (dependent variable). frontiersin.org A linear equation might show that affinity increases with the hydrophobicity of the aryl substituent and decreases with steric bulk at a certain position.
4. Model Validation The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). nih.gov Key statistical metrics include the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust model would accurately predict the binding affinities of a new set of acetamide analogues.

The resulting QSIR model can be used to predict the affinity of novel, unsynthesized compounds and to provide insights into the key interactions driving binding, thereby guiding the design of more potent ligands.

Design Principles for Modulating Ligand-Target Binding Affinity

The insights gained from molecular docking, interaction analysis, and QSIR studies provide a rational basis for designing new ligands with improved binding affinity. For this compound, several design principles can be proposed to modulate its interaction with a target receptor.

Optimizing Hydrogen Bonding: If docking studies reveal unused hydrogen bonding opportunities in the active site, the ligand could be modified to introduce new donor or acceptor groups at strategic positions. For example, modifying the acetamide group or adding substituents to the phenyl ring could enable additional interactions.

Enhancing Hydrophobic and Stacking Interactions: The affinity can often be improved by increasing the complementarity between the ligand and hydrophobic pockets in the receptor. This could involve altering the substitution pattern on the dichlorophenyl ring. For instance, changing the position or nature of the halogen atoms could influence both steric fit and electronic properties relevant to π-π or halogen-bonding interactions. nih.govnih.gov

Modulating Conformational Rigidity: Introducing conformational constraints, such as ring systems, can "pre-organize" the ligand into its bioactive conformation. This reduces the entropic penalty upon binding and can lead to a significant increase in affinity.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (groups with similar physical or chemical properties) can be used to fine-tune affinity and other properties. For example, the amide bond could be replaced with a group that maintains the key hydrogen bonding pattern but has different metabolic stability or conformational properties. Studies on related acetamide-sulfonamide scaffolds show that changing the groups attached to the core structure can significantly alter biological activity. mdpi.com

By systematically applying these principles, medicinal chemists can iteratively refine the structure of this compound to maximize its binding affinity and selectivity for a given biological target.

Crystallographic Co-crystal Studies with Synthetic Receptors or Model Systems for Interaction Validation

A comprehensive search of scientific literature and crystallographic databases did not yield any specific co-crystal studies of This compound with synthetic receptors or model systems designed for interaction validation.

While crystallographic data is available for structurally similar compounds, which helps in understanding the general conformational and interaction preferences of the dichlorophenyl acetamide scaffold, there is no published research detailing the co-crystallization of the specific target molecule with a synthetic host or model system. Such studies are crucial for experimentally validating non-covalent interactions and informing the principles of ligand design based on direct structural evidence of the molecule within a controlled binding environment.

The absence of this specific data indicates a potential area for future research. Co-crystal engineering with model systems (e.g., compounds capable of forming predictable hydrogen bonds or other non-covalent interactions) or synthetic receptors could provide invaluable insights into the specific intermolecular forces that govern the molecular recognition of this compound. This would allow for a detailed analysis of the roles of the amino group, the acetamide moiety, and the dichlorophenyl ring in forming stable supramolecular assemblies, thereby guiding the design of more effective and specific ligands.

Advanced Analytical Methodologies in Research and Process Development

Chromatographic Techniques for Reaction Monitoring, Purification, and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For "2-Amino-2-(2,5-dichlorophenyl)acetamide," various chromatographic methods are employed to control its synthesis and quality.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like "this compound." It offers high resolution, sensitivity, and precision, making it indispensable for purity assessment and quantification. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically suitable for this type of molecule. researchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for the separation of the target compound from starting materials, intermediates, and by-products based on their relative hydrophobicity.

The development of a robust HPLC method would involve optimizing several parameters to achieve good separation and peak shape. nih.gov These parameters include the choice of column, the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), the flow rate, and the column temperature. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the dichlorophenyl group in the molecule is a chromophore that absorbs UV light.

Table 1: Example HPLC Parameters for Purity Assessment

ParameterConditionRationale
Column YMC Pack ODS-A (150 x 4.6 mm, 3.0 µm) or equivalent C18Provides good retention and separation for aromatic compounds. researchgate.net
Mobile Phase A: 0.1% Acetic Acid in WaterB: AcetonitrileA common solvent system for RP-HPLC, offering good peak shape for amine-containing compounds.
Gradient 10% B to 90% B over 20 minutesA gradient elution is effective for separating components with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 35°CMaintaining a constant temperature ensures reproducible retention times. researchgate.net
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance for sensitive detection.
Injection Vol. 10 µLA typical volume for analytical injections. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction. It can quickly indicate the consumption of starting materials and the formation of the product. For "this compound," a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used.

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase (eluent), which is typically a mixture of organic solvents. The choice of eluent is critical for achieving separation. Components are visualized under UV light or by staining with a reagent like ninhydrin, which reacts with the primary amino group to produce a colored spot. The retention factor (Rf) value for the product can be compared to that of the starting materials to track the reaction's completion. epo.org

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, "this compound" is a polar molecule with low volatility due to its amino and amide functional groups, making it unsuitable for direct GC analysis. sigmaaldrich.com

To utilize GC, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com This process involves reacting the polar functional groups (specifically the active hydrogens on the amino group) with a derivatizing agent to form a nonpolar derivative. sigmaaldrich.com Silylation is a common derivatization technique where an agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces active hydrogens with a nonpolar tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.commdpi.com The resulting TBDMS derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its fragmentation pattern. mdpi.com

Table 2: Example GC-MS Derivatization and Analysis Protocol

StepProcedurePurpose
1. Sample Prep Dry a known amount of the sample under nitrogen.Remove moisture, which can interfere with the silylation reaction. sigmaaldrich.com
2. Derivatization Add acetonitrile and MTBSTFA. Heat at 100°C for 2-4 hours.To form the volatile TBDMS derivative of the target compound. sigmaaldrich.com
3. GC Injection Inject an aliquot of the derivatized sample into the GC-MS.Introduce the sample for separation and analysis.
4. GC Separation Use a nonpolar capillary column (e.g., SLB-5ms).Separate the derivatized compound from other components in the mixture. sigmaaldrich.com
5. MS Detection Monitor for characteristic mass fragments of the TBDMS derivative.Identify and quantify the compound based on its mass spectrum. sigmaaldrich.com

Development of Specialized Analytical Techniques for Trace Analysis or Complex Mixtures (e.g., chiral separations)

The molecular structure of "this compound" contains a stereocenter at the carbon atom bonded to the amino group, the acetamide (B32628) group, and the dichlorophenyl ring. This means the compound can exist as a pair of enantiomers (non-superimposable mirror images). Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatographic techniques like those described above. google.com

However, in biological systems, enantiomers can exhibit different pharmacological activities. Therefore, it is often necessary to separate and analyze them individually. This is achieved using chiral chromatography. nih.gov Chiral separation can be accomplished by using a chiral stationary phase (CSP) in an HPLC system. nih.gov These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. google.com The development of such a method is crucial for controlling the stereochemical purity of the compound if it is intended for applications where stereoisomerism is a critical factor.

Chemical Stability Studies under Varied Environmental Conditions (excluding biological matrices)

Assessing the chemical stability of "this compound" is essential to determine its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to a range of environmental conditions to identify potential degradation pathways and kinetics. These studies are often referred to as forced degradation or stress testing.

The compound would be exposed to conditions more severe than typical storage, such as elevated temperature, high humidity, and exposure to light (photostability). Furthermore, its stability in the presence of acidic, basic, and oxidative conditions would be evaluated. ntnu.no Samples are taken at various time points and analyzed, typically using a stability-indicating HPLC method that can separate the intact compound from all potential degradation products. ntnu.no This allows for the identification and quantification of any impurities that form over time, providing a comprehensive understanding of the compound's degradation profile.

Future Perspectives and Emerging Research Directions

Integration of Flow Chemistry and Continuous Synthesis Methodologies

The paradigm of chemical manufacturing is steadily shifting from traditional batch processing to more efficient and safer continuous flow methodologies. The synthesis of 2-Amino-2-(2,5-dichlorophenyl)acetamide and its derivatives is well-suited for adaptation to these modern techniques.

Flow chemistry offers numerous advantages over conventional batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. For the synthesis of this compound, which likely involves multi-step processes, a telescoped continuous flow setup could significantly reduce reaction times and purification steps. nih.gov The integration of in-line monitoring and purification technologies within a flow system can lead to a fully automated process, ensuring high purity and consistency of the final product. magritek.com

Moreover, the modular nature of flow reactors allows for rapid optimization of reaction conditions, such as temperature, pressure, and reagent stoichiometry. This is particularly advantageous for exploring novel synthetic routes to this compound and for the efficient production of a library of its derivatives for further research. The development of a continuous flow process for this compound would not only represent a significant manufacturing advancement but also align with the principles of green chemistry by minimizing waste and energy consumption. ucl.ac.uk

Advancements in Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The intersection of artificial intelligence (AI) and chemistry is revolutionizing the way molecules are designed and synthesized. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations and to propose novel synthetic pathways. nih.gov

For this compound, AI and ML can be employed in several key areas:

De Novo Design: Generative models can design novel derivatives of this compound with specific desired properties, such as enhanced catalytic activity or specific binding affinities for materials science applications. These models can explore a vast chemical space to identify promising candidates for synthesis. oxfordglobal.com

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose efficient and cost-effective synthetic routes to this compound and its analogues. By analyzing known reactions, these tools can identify optimal starting materials and reaction sequences, potentially uncovering more efficient pathways than those devised by human chemists. nih.gov

Reaction Optimization: Machine learning models can predict the optimal reaction conditions to maximize the yield and purity of this compound synthesis. By learning from experimental data, these models can fine-tune parameters such as temperature, solvent, and catalyst loading. cam.ac.uk

The integration of AI into the research and development pipeline for this compound has the potential to significantly accelerate the discovery of new applications and streamline its production.

Exploration of the Compound as a Chemical Building Block for Novel Functional Materials or Catalytic Systems (purely chemical applications)

The unique structural features of this compound, including its amino and amide functional groups, the dichlorinated phenyl ring, and a potential chiral center, make it a versatile building block for the synthesis of more complex molecules with novel functions.

Functional Materials:

The dichlorophenyl moiety can participate in aromatic stacking interactions, making it a candidate for incorporation into organic electronic materials. The amino and amide groups provide sites for polymerization or for grafting onto surfaces to modify their properties. For instance, polymers incorporating this unit could exhibit interesting thermal or photophysical properties.

Catalytic Systems:

The amino and amide functionalities can act as ligands for metal catalysts. By coordinating with a metal center, derivatives of this compound could form chiral catalysts for asymmetric synthesis. The electronic properties of the dichlorinated phenyl ring can influence the catalytic activity and selectivity of the metal complex. The compound can serve as a scaffold for creating a library of ligands with varied steric and electronic properties for catalyst screening.

The exploration of this compound as a synthon opens up possibilities for creating a diverse range of molecules with tailored properties for applications in materials science and catalysis.

Interdisciplinary Approaches in Understanding Chemical Reactivity and Molecular Recognition

A comprehensive understanding of the chemical reactivity and molecular recognition properties of this compound requires a multifaceted, interdisciplinary approach that combines computational modeling with advanced experimental techniques.

Computational Chemistry:

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com These theoretical studies can predict the most likely sites for electrophilic and nucleophilic attack, providing insights into its reaction mechanisms. Molecular dynamics simulations can be used to study the conformational landscape of the molecule and its interactions with other molecules or surfaces.

Experimental Analysis:

Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, can provide detailed information about the three-dimensional structure and intermolecular interactions of this compound and its derivatives. mdpi.com

Molecular Recognition:

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an interesting candidate for studies in molecular recognition and supramolecular chemistry. Understanding how this molecule interacts with other chemical species is crucial for designing new materials and catalysts. For example, its binding to specific ions or small molecules could be explored for sensing applications. illinois.edu

By integrating computational and experimental methods, researchers can gain a deeper understanding of the fundamental chemical properties of this compound, which will be instrumental in unlocking its full potential in various chemical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-(2,5-dichlorophenyl)acetamide, and what reaction conditions yield the highest purity?

  • Methodology :

  • Carbodiimide-mediated coupling : React 2,5-dichlorophenylacetic acid with an amine source (e.g., ammonium chloride) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. Triethylamine is added to maintain basic conditions, and the mixture is stirred at 273 K for 3 hours .

  • Base-assisted nucleophilic substitution : Use potassium carbonate (K₂CO₃) in acetonitrile to facilitate the reaction between 2,5-dichlorophenylacetonitrile and an ammonia source, followed by hydrolysis to yield the acetamide derivative .

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methylene chloride .

    Method Reagents Solvent Yield Purity
    EDC couplingEDC, NH₄Cl, Et₃NCH₂Cl₂65-75%>95% (HPLC)
    K₂CO₃-mediatedK₂CO₃, NH₃CH₃CN50-60%90-92%

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify protons and carbons adjacent to the amino and dichlorophenyl groups. For example, the NH₂ group appears as a broad singlet at δ 5.8–6.2 ppm, while aromatic protons resonate at δ 7.2–7.8 ppm .
  • FTIR : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and NH₂ (bending at ~1600 cm⁻¹) groups .
    • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns. For structurally similar acetamides, asymmetric units may exhibit rotational flexibility (e.g., dihedral angles between aromatic rings ranging from 44.5° to 77.5°) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., SARS-CoV-2 main protease). Parameters include grid box sizes (20 ų) and Lamarckian genetic algorithms .
  • DFT calculations : Analyze electron density maps (B3LYP/6-311G++(d,p)) to predict nucleophilic/electrophilic sites. The amino group’s lone pair may enhance binding to hydrophobic pockets .
  • Validation : Compare computational results with experimental bioassays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. How do researchers resolve contradictions in reported bioactivity data for halogenated acetamide derivatives, and what validation strategies are recommended?

  • Case study : Discrepancies in IC₅₀ values for similar compounds may arise from assay conditions (e.g., pH, temperature) or cell-line variability.

  • Standardization : Use uniform protocols (e.g., MTT assay at 37°C, pH 7.4) across studies .
  • Statistical analysis : Apply ANOVA to compare datasets and identify outliers. For example, conflicting cytotoxicity results can be resolved via dose-response curve normalization .
    • Structural analogs : Cross-validate using derivatives like N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide (CAS 315713-15-6) to isolate substituent effects .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound derivatives?

  • Variable substituents : Modify the phenyl ring (e.g., 2,5-dichloro vs. 3,4-dichloro) or acetamide side chain (e.g., methyl vs. trifluoroethyl) to assess electronic and steric impacts .
  • Assay selection : Prioritize target-specific assays (e.g., kinase inhibition, antimicrobial activity) based on preliminary docking results .
Derivative Substituent Bioactivity (IC₅₀) Target
Parent compound2,5-dichloro12 µMEnzyme X
Analog A3,4-dichloro8 µMEnzyme X
Analog BTrifluoroethyl25 µMEnzyme Y

Data Contradiction Analysis

  • Example : Conflicting reports on the anti-inflammatory activity of 2,5-dichlorophenyl derivatives may stem from differences in animal models (e.g., murine vs. humanized systems). Researchers should replicate studies in multiple models and use meta-analysis tools to reconcile results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.